1-(Oxetan-3-yloxy)isoquinoline
Description
Properties
IUPAC Name |
1-(oxetan-3-yloxy)isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-4-11-9(3-1)5-6-13-12(11)15-10-7-14-8-10/h1-6,10H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBHUCURQNSNFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Oxetan-3-yloxy)isoquinoline involves several steps, primarily focusing on the formation of the oxetane and isoquinoline rings and their subsequent coupling.
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Oxetane Synthesis: : Oxetanes can be synthesized through various methods, including intramolecular etherification, epoxide ring opening/ring closing, and electrophilic halocyclization of alcohols . One common method is the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light .
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Isoquinoline Synthesis: : Isoquinoline can be synthesized through several methods, such as the Bischler-Napieralski reaction, Pomeranz-Fritsch reaction, and the Pictet-Gams reaction . These methods typically involve the cyclization of benzylamine derivatives or the condensation of ortho-substituted benzaldehydes with amines.
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Coupling of Oxetane and Isoquinoline: : The final step involves the coupling of the oxetane and isoquinoline rings. This can be achieved through nucleophilic substitution reactions, where the oxetane ring is introduced to the isoquinoline structure under basic conditions .
Chemical Reactions Analysis
1-(Oxetan-3-yloxy)isoquinoline undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides .
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Reduction: : Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives .
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Substitution: : Nucleophilic and electrophilic substitution reactions can occur at different positions of the isoquinoline ring, depending on the reagents and conditions used .
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Ring-Opening Reactions: : The oxetane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of various open-chain derivatives .
Scientific Research Applications
1-(Oxetan-3-yloxy)isoquinoline has several scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds .
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Biology: : It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
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Medicine: : The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents .
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Industry: : It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1-(Oxetan-3-yloxy)isoquinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Antimicrobial Activity
Ru(II) complexes with isoquinoline-triazole chelators demonstrate 2.5- to 40-fold greater potency against Gram-positive bacteria (e.g., Bacillus subtilis) than pyridine-based analogs, highlighting the importance of isoquinoline’s aromatic system and substitution pattern . The oxetane group’s moderate hydrophobicity in 1-(Oxetan-3-yloxy)isoquinoline may enhance bacterial membrane interaction without compromising solubility, a critical factor in antimicrobial optimization.
Table 1: Antimicrobial Activity of Isoquinoline Derivatives
Cytotoxicity and Antiproliferative Effects
Isoquinoline derivatives with phenoxy or diethylaminoethyl substituents show potent cytotoxicity (IC₅₀ = 1.93–33.84 μM) against HeLa and T47D cancer cell lines . The oxetane group’s electron-withdrawing nature in this compound may enhance DNA intercalation or enzyme inhibition, similar to sulfonamide derivatives like H7, which inhibit protein kinase C (IC₅₀ = 5.8 μM) .
Spectroscopic and Structural Properties
- Fluorescence: Lactam-substituted isoquinolines exhibit high quantum yields due to rigidified π-conjugation .
- Coordination Chemistry: Ru(II) complexes with 1-substituted isoquinolines display unique MLCT bands, suggesting that this compound could serve as a ligand with tunable redox and optical properties .
Table 2: Spectroscopic Properties of Isoquinoline Derivatives
Biological Activity
1-(Oxetan-3-yloxy)isoquinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an isoquinoline core, which is known for its diverse biological activities. The oxetane group contributes to the compound's unique properties, potentially enhancing its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Anticancer Activity
The anticancer properties of this compound have been investigated in several studies, revealing promising results against various cancer cell lines. The compound has shown cytotoxic effects, particularly in breast and lung cancer cells.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study examining the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the following results were observed:
- MCF-7 Cells : Treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours.
- A549 Cells : A similar treatment led to a 60% reduction in viability under the same conditions.
These findings suggest that the compound may induce apoptosis in cancer cells, although further mechanistic studies are required to elucidate the underlying pathways involved.
Table 2: Anticancer Activity of this compound
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
